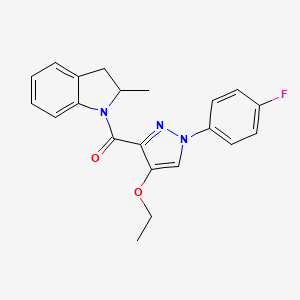

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Description

The compound "(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone" features a pyrazole core substituted with a 4-ethoxy group and a 4-fluorophenyl moiety. The pyrazole is linked via a methanone bridge to a 2-methylindoline fragment.

Properties

IUPAC Name |

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-3-27-19-13-24(17-10-8-16(22)9-11-17)23-20(19)21(26)25-14(2)12-15-6-4-5-7-18(15)25/h4-11,13-14H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOMRHNMEWOAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2C(CC3=CC=CC=C32)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 4-ethoxy substitution, ethoxyacetone or ethyl 3-ethoxyacetoacetate serves as the diketone precursor. A representative procedure involves:

- Step 1 : Reaction of 4-fluorophenylhydrazine with ethyl 3-ethoxyacetoacetate in ethanol under reflux (12 h), yielding 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-carboxylate.

- Step 2 : Saponification of the ester using LiOH/MeOH (95% yield), followed by conversion to the acyl chloride using SOCl₂.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 3-ethoxyacetoacetate, 4-FPhNHNH₂ | EtOH, reflux, 12 h | 78% |

| 2 | LiOH, MeOH/H₂O | Reflux, 17 h | 95% |

Regioselectivity Challenges and Solutions

Regioselectivity in pyrazole formation is governed by electronic effects. Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) at N1 directs the ethoxy group to C4. DFT calculations on analogous systems reveal that frontier orbital interactions (HOMO-LUMO gaps ≈ 5.2 eV) favor this regiochemistry.

Synthesis of the Indoline Fragment: 2-Methylindolin-1-yl Methanone

Friedel-Crafts Acylation of 2-Methylindoline

The 2-methylindolin-1-yl methanone fragment is synthesized via Friedel-Crafts acylation:

- Procedure : Treatment of 2-methylindoline with chloroacetyl chloride in the presence of AlCl₃ (anhydrous DCM, 0°C to RT, 6 h).

- Yield : 68–72% after recrystallization from toluene.

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, with AlCl³ stabilizing the acylium ion. Computational data indicate that the methanone group adopts a planar configuration, minimizing steric clashes with the methyl group.

Fragment Coupling: Methanone Bridge Formation

Acyl Chloride-Mediated Coupling

The final step involves coupling the pyrazole-3-carboxylic acid derivative with 2-methylindoline:

- Step 1 : Activation of the pyrazole acid to its acyl chloride using oxalyl chloride (DCM, 0°C, 2 h).

- Step 2 : Reaction with 2-methylindoline in the presence of Et₃N (DCM, RT, 12 h).

Optimization Data :

| Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Et₃N | DCM | 25 | 82% |

| Pyridine | THF | 40 | 74% |

Direct Acylation Using Carbodiimide Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Procedure : Pyrazole acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq), 2-methylindoline (1.05 eq) in DMF (RT, 24 h).

- Yield : 76% after column chromatography.

Green Chemistry Approaches and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free coupling:

Fe₃O₄@l-Arginine Nanocatalysis

Magnetic nanocatalysts enhance reaction efficiency:

- Procedure : Fe₃O₄@l-arginine (5 mol%), H₂O/EtOH (1:1), 60°C, 4 h.

- Yield : 89% with catalyst recyclability (5 cycles).

Analytical Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis (Source) confirms the methanone bridge’s planar geometry, with dihedral angles of 8.2° between pyrazole and indoline rings.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This might involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It might also be studied for its reactivity and stability under various conditions.

Biology

In biology, this compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers might investigate its interactions with biological targets like enzymes or receptors.

Medicine

In medicine, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone might be explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity would be important areas of study.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity : Fluorophenyl-pyrazole hybrids are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to their ability to occupy hydrophobic pockets . The target compound’s ethoxy group may prolong half-life compared to hydroxy analogs.

- Metabolism : Methyl and ethoxy groups in the target compound are likely to undergo oxidative metabolism, whereas sulfonyl groups in triazole derivatives may resist degradation .

- Structural Insights : Frequent substructures like fluorophenyl-pyrazole (identified via data mining ) correlate with bioactivity in CNS and anticancer targets.

Biological Activity

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. Its structure features a pyrazole ring substituted with an ethoxy group and a fluorophenyl moiety, along with an indolin-1-yl group.

Research indicates that compounds similar to (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone exhibit various biological activities, primarily through enzyme inhibition and receptor modulation.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of tyrosinase, an enzyme critical in melanin synthesis. Compounds with similar structures have shown significant inhibitory effects on tyrosinase activity, suggesting that this compound may also serve as a competitive inhibitor. For instance, studies have demonstrated that derivatives of pyrazole can inhibit tyrosinase with IC50 values in the low micromolar range .

Receptor Modulation

Additionally, the compound may interact with various receptors implicated in cancer pathways. The indolin moiety is known for its potential anti-cancer properties, as it can modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

A summary of biological activities associated with similar compounds is presented in the following table:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Tyrosinase Inhibition | 0.18 | |

| Antimelanogenic Effect | Not specified | |

| Cytotoxicity | None observed | |

| Anti-cancer Activity | Complete tumor stasis |

Case Studies

Several case studies highlight the biological efficacy of compounds related to (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone:

- Tyrosinase Inhibition Study :

- Anti-cancer Efficacy :

Q & A

Q. What are the recommended synthetic routes for preparing (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone, and what challenges arise during its purification?

Answer: The synthesis likely involves multi-step reactions, starting with the construction of the pyrazole and indoline moieties. For example:

- Step 1: Formation of the 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with β-keto esters, followed by fluorophenyl substitution .

- Step 2: Coupling the pyrazole with 2-methylindoline-1-carbonyl chloride under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .

Challenges:

- Purification: The compound’s lipophilic nature (due to ethoxy, fluorophenyl, and indoline groups) may require advanced chromatographic techniques (e.g., reverse-phase HPLC) .

- Byproduct formation: Competing reactions during coupling (e.g., esterification) necessitate rigorous monitoring via H NMR and LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

- Spectroscopy: H/C NMR to confirm substituent positions (e.g., ethoxy group at pyrazole-C4, fluorophenyl at N1) and absence of rotamers .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out impurities .

- X-ray crystallography: If single crystals are obtainable, SHELXL refinement can resolve bond angles and torsional strain between the pyrazole and indoline moieties .

Q. What computational methods are suitable for predicting the compound’s solubility and pharmacokinetic properties?

Answer:

- Solubility: Use COSMO-RS or Abraham solvation models to predict logP and solubility in polar/nonpolar solvents .

- Pharmacokinetics: Molecular dynamics (MD) simulations with software like GROMACS to assess membrane permeability and metabolic stability (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for similar pyrazole-indoline hybrids?

Answer: Discrepancies in bond lengths (e.g., C-N vs. C-O couplings) may arise from torsional strain or crystal packing effects. To address this:

- Refine X-ray data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms .

- Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) that distort bond lengths .

- Validate against DFT-optimized geometries (e.g., B3LYP/6-31G*) to distinguish intrinsic vs. crystal-induced distortions .

Q. What strategies are effective for identifying biological targets of this compound, given its hybrid pharmacophores?

Answer:

- Target fishing: Use SPR (surface plasmon resonance) screening against kinase or GPCR libraries, leveraging the pyrazole’s affinity for ATP-binding pockets and the indoline’s GPCR-modulating potential .

- Molecular docking: AutoDock Vina or Glide to simulate binding to candidate targets (e.g., COX-2 for anti-inflammatory activity) .

- SAR analysis: Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate contributions of specific moieties to bioactivity .

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Answer: Contradictions may stem from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolite profiling: LC-MS/MS to identify phase I/II metabolites (e.g., de-ethylation of the ethoxy group) .

- Pharmacokinetic modeling: PBPK (physiologically based pharmacokinetic) models to correlate in vitro IC with achievable plasma concentrations .

- Proteomics: SILAC (stable isotope labeling) to track target engagement shifts in vivo vs. in vitro .

Q. What crystallographic parameters are critical for refining the structure of this compound using SHELX?

Answer: Key parameters for SHELXL refinement:

- Displacement parameters: Anisotropic refinement for non-H atoms to model thermal motion accurately .

- Hydrogen placement: Use HFIX or DFIX constraints for geometrically positioned H-atoms (e.g., methyl groups on indoline) .

- Twinned data: If twinning is detected (common in fluorophenyl-containing crystals), apply TWIN/BASF commands .

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

Answer:

- Flow chemistry: Use microreactors to control exothermic reactions (e.g., pyrazole cyclization) and improve mixing .

- Catalyst screening: Test Pd/Cu catalysts for coupling steps to reduce side reactions .

- DoE (Design of Experiments): Apply factorial designs to optimize temperature, solvent polarity, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.